4-アミノ-3-ヒドロキシピペリジン-1-カルボン酸tert-ブチルエステル塩酸塩

概要

説明

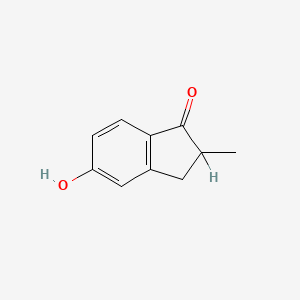

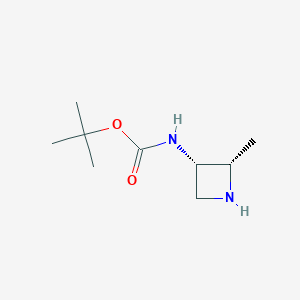

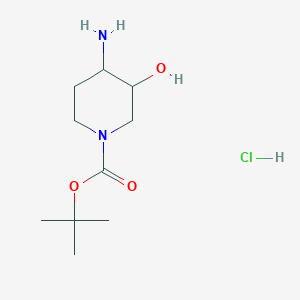

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride is an organic compound with the CAS Number: 2095409-34-8 . It has a molecular weight of 252.74 . This compound is known for its stability and ease of synthesis.

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .作用機序

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl acts as a selective inhibitor of VGLUT by binding to the active site of the transporter and preventing the uptake of glutamate into synaptic vesicles. This leads to a decrease in glutamate release from presynaptic neurons and a subsequent reduction in excitatory synaptic transmission. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has been shown to have a higher affinity for VGLUT1 and VGLUT2 than for VGLUT3, suggesting that it may have differential effects on different types of synapses.

Biochemical and physiological effects:

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has been shown to have a significant impact on synaptic transmission and plasticity. Inhibition of VGLUT by Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl leads to a decrease in glutamate release and a subsequent reduction in excitatory synaptic transmission. This has been shown to have a variety of effects on neuronal function, including a reduction in long-term potentiation (LTP) and an increase in long-term depression (LTD). Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has also been shown to have anticonvulsant effects in animal models of epilepsy, suggesting that it may have potential therapeutic applications.

実験室実験の利点と制限

Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has several advantages for use in lab experiments. It is a selective inhibitor of VGLUT, which allows for the study of the specific role of this transporter in synaptic transmission and plasticity. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has also been shown to have a high degree of purity, which allows for accurate and reliable results. However, there are also some limitations to the use of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl in lab experiments. It is a relatively new compound, and its effects on neuronal function are not yet fully understood. Additionally, Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl has not been extensively studied in vivo, and its potential side effects are not yet known.

将来の方向性

There are several future directions for the study of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl. One area of research is the development of more selective inhibitors of VGLUT, which could lead to the discovery of new therapeutic targets for neurological disorders. Another area of research is the study of the effects of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl on different types of synapses and in different brain regions. Additionally, the potential therapeutic applications of Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride HCl in neurological disorders such as epilepsy and Parkinson's disease warrant further investigation.

科学的研究の応用

化学合成

“4-アミノ-3-ヒドロキシピペリジン-1-カルボン酸tert-ブチルエステル塩酸塩” は化学合成で使用されます . アミノ基、ヒドロキシ基、カルボン酸基を含む独特の構造を持つため、さまざまな複雑な分子の合成における重要な中間体です .

光延反応

この化合物は、アルコールの立体化学を反転させるか、アルコールをエステルまたは他の官能基に変換するための一般的な方法である光延反応で使用されます .

生体模倣血液凝固試験

生体模倣研究では、この化合物は、血液凝固試験のためのアポトーシス細胞を模倣した粒子の設計に使用されてきました . これらの粒子は、従来の活性化部分トロンボプラスチン時間(APTT)試薬の代替手段として役立ちます .

ジペプチド合成

“4-アミノ-3-ヒドロキシピペリジン-1-カルボン酸tert-ブチルエステル塩酸塩” は、ジペプチドの合成に使用できます . ジペプチドは、1つのペプチド結合で結合された2つのアミノ酸からなる化合物です。 生物学的研究や創薬において多くの用途があります .

アミド結合形成

この化合物は、O-アシル尿素と反応して適切なOBt活性化エステルを与えると報告されており、活性化エステルの反応性を高め、アミド生成物の収率が高くなります . このプロセスは、タンパク質の構造の基礎となるアミド結合の形成に不可欠です .

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety guidelines.

特性

IUPAC Name |

tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-7(11)8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSJUKFDGUJYPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095409-34-8 | |

| Record name | 1-Piperidinecarboxylic acid, 4-amino-3-hydroxy-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2095409-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(2,3-dichlorophenyl)carbamate](/img/structure/B1653931.png)

![N'-[(tert-Butoxy)carbonyl]-2-chloro-4-nitrobenzohydrazide](/img/structure/B1653932.png)

![7-Methyl-5-azaspiro[2.5]octane hydrochloride](/img/structure/B1653935.png)

![5-[(1S,2S)-Rel-2-aminocyclopropyl]thiophene-2-carboxylic acid](/img/structure/B1653938.png)

![1,5-anhydro-4-[(1-butyrylpiperidin-4-yl)amino]-2,4-dideoxy-3-O-(3-fluorophenyl)-D-erythro-pentitol](/img/structure/B1653941.png)

![1-(4-Fluorophenyl)-7,7-dimethyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepine](/img/structure/B1653942.png)

![{2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride](/img/structure/B1653944.png)